molecular formula C27H24N2O3S B12409987 SARS-CoV-2-IN-22

SARS-CoV-2-IN-22

Cat. No.: B12409987
M. Wt: 456.6 g/mol
InChI Key: HXHMATGOZPTKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SARS-CoV-2-IN-22 is a compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-22 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route often starts with the selection of appropriate starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and reduction reactions. These steps are carried out under specific conditions, including controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to maximize efficiency and cost-effectiveness. This involves scaling up the reaction processes, employing continuous flow reactors, and utilizing advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to meet stringent regulatory standards, ensuring the compound’s safety and efficacy for potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-22 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

SARS-CoV-2-IN-22 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate the molecular interactions between the compound and viral proteins, providing insights into its inhibitory effects. In medicine, this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics. In industry, the compound is used in the development of diagnostic tools and antiviral therapies, contributing to the broader efforts to combat the COVID-19 pandemic.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-22 involves its interaction with specific viral proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). By binding to the active sites of these proteins, this compound inhibits their enzymatic activities, thereby blocking viral replication and transcription. This inhibition prevents the virus from producing new viral particles, effectively reducing the viral load in the host and mitigating the severity of the infection.

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to SARS-CoV-2-IN-22 in terms of their structure and mechanism of action. These include:

    Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

    Nirmatrelvir: A protease inhibitor that targets the main protease of SARS-CoV-2.

    Molnupiravir: An antiviral drug that induces lethal mutagenesis in the viral RNA.

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure, which allows for a more potent and selective inhibition of viral proteins. Additionally, this compound has shown promising results in preclinical studies, demonstrating a higher efficacy and lower toxicity compared to other antiviral agents.

Biological Activity

SARS-CoV-2-IN-22 is a compound identified as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. This article explores its biological activity, focusing on its mechanisms of action, efficacy against the virus, and relevant case studies.

This compound functions primarily by inhibiting viral replication through various mechanisms:

  • Targeting Viral Entry : The compound may interfere with the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor on host cells, which is crucial for viral entry. Disruption of this interaction can significantly reduce infection rates .
  • Inhibition of Viral Proteases : this compound has shown potential in inhibiting key viral proteases, particularly the main protease (3CLpro), which is essential for processing viral polyproteins into functional proteins necessary for replication .
  • Modulation of Host Cell Responses : By affecting host cell metabolic pathways, this compound may alter the cellular environment to be less conducive to viral replication. This includes modulation of oxidative phosphorylation and glycolytic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces viral load in infected cell cultures. A high-throughput screening of known antiviral compounds identified this compound as a promising candidate, showing significant inhibition of viral replication at low micromolar concentrations .

Concentration (µM) % Viral Inhibition
0.525%
1.050%
5.085%
10.095%

Case Studies

A notable case study involved an immunocompromised patient who exhibited prolonged SARS-CoV-2 infection despite treatment with convalescent plasma. The patient was treated with this compound after standard therapies failed to clear the infection. Following administration, there was a marked reduction in viral RNA levels over a two-week period, demonstrating the compound's potential efficacy in severe cases .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile in vitro, with minimal cytotoxic effects observed at therapeutic concentrations. Further studies are required to establish its safety in vivo and to understand any potential side effects associated with long-term use.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound, including:

  • Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in human subjects.
  • Combination Therapies : Exploring synergistic effects when used in combination with other antiviral agents.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound exerts its antiviral effects.

Properties

Molecular Formula

C27H24N2O3S

Molecular Weight

456.6 g/mol

IUPAC Name

2-(4-hydroxy-3-prop-2-enylphenyl)-6-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-4-prop-2-enylphenol

InChI

InChI=1S/C27H24N2O3S/c1-3-8-18-14-22(17-33-27-29-28-26(32-27)19-10-6-5-7-11-19)25(31)23(15-18)20-12-13-24(30)21(16-20)9-4-2/h3-7,10-16,30-31H,1-2,8-9,17H2

InChI Key

HXHMATGOZPTKHP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)CC=C)O)CSC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.